BenchChemオンラインストアへようこそ!

4-[6-(4-Methyl-1-piperazinyl)-1H-benzimidazol-2-yl]-2-nitrobenzenamine

Synthetic chemistry Intermediate procurement Process development

4-[6-(4-Methyl-1-piperazinyl)-1H-benzimidazol-2-yl]-2-nitrobenzenamine (CAS 23623‑05‑4) is a benzimidazole–piperazine hybrid with a retained nitro group [REFS‑1]. It is most prominently documented as the penultimate nitro intermediate in the convergent synthesis of asymmetric bisbenzimidazoles (e.g., TBZ and DMA) that act as DNA minor‑groove binders [REFS‑2][REFS‑3].

Molecular Formula C18H20N6O2
Molecular Weight 352.4 g/mol
CAS No. 23623-05-4
Cat. No. B3182180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[6-(4-Methyl-1-piperazinyl)-1H-benzimidazol-2-yl]-2-nitrobenzenamine
CAS23623-05-4
Molecular FormulaC18H20N6O2
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC(=C(C=C4)N)[N+](=O)[O-]
InChIInChI=1S/C18H20N6O2/c1-22-6-8-23(9-7-22)13-3-5-15-16(11-13)21-18(20-15)12-2-4-14(19)17(10-12)24(25)26/h2-5,10-11H,6-9,19H2,1H3,(H,20,21)
InChIKeyOPDPHVPWVJKBIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[6-(4-Methyl-1-piperazinyl)-1H-benzimidazol-2-yl]-2-nitrobenzenamine (CAS 23623-05-4): A Bisbenzimidazole Precursor with Nitro-Retentive Synthetic Utility


4-[6-(4-Methyl-1-piperazinyl)-1H-benzimidazol-2-yl]-2-nitrobenzenamine (CAS 23623‑05‑4) is a benzimidazole–piperazine hybrid with a retained nitro group [REFS‑1]. It is most prominently documented as the penultimate nitro intermediate in the convergent synthesis of asymmetric bisbenzimidazoles (e.g., TBZ and DMA) that act as DNA minor‑groove binders [REFS‑2][REFS‑3]. Commercial suppliers consistently report purity ≥98% and a defined melting point of 183–186 °C, confirming its isolation as a stable, characterisable solid [REFS‑4][REFS‑5].

Why Generic Substitution of CAS 23623-05-4 Fails: Nitro Retention, Regiochemical Fidelity, and Divergent Reduction Selectivity


In‑class benzimidazole‑piperazine building blocks cannot be interchanged with CAS 23623‑05‑4 because its 2‑nitroaniline terminus is the critical handle for selective, on‑demand reduction to the corresponding ortho‑phenylenediamine under mild catalytic hydrogenation (5% Pd/C, 1 atm H₂, room temperature) [REFS‑1]. The pre‑formed C‑2 aryl‑benzimidazole linkage already installed in this compound eliminates the regiochemical ambiguity that would arise if the condensation were performed on the diamine directly. Use of the fully reduced diamine analog (CAS 23491‑49‑8) or the simpler 5‑(4‑methylpiperazin‑1‑yl)‑2‑nitroaniline (CAS 23491‑48‑7) would require re‑engineering of the entire synthetic sequence, altering both step count and impurity profiles [REFS‑2]. This structural specificity directly translates into procurement risk: sourcing the wrong oxidation state forces the end‑user to repeat a multi‑step sequence with different protecting‑group strategies.

Product-Specific Quantitative Evidence for CAS 23623-05-4: Comparator-Based Differentiation Across Physicochemical, Synthetic, and Purity Dimensions


Distinct Oxidation State and Physical Form vs. the Diamine Analog CAS 23491-49-8

CAS 23623‑05‑4 is furnished as an orange solid with a reproducible, sharp melting point of 183–186 °C [REFS‑1]. Its reduced counterpart, 4‑[6‑(4‑methyl‑1‑piperazinyl)‑1H‑benzimidazol‑2‑yl]‑1,2‑benzenediamine (CAS 23491‑49‑8), is intrinsically more susceptible to aerobic oxidation and is commercially supplied either as the free base with lower lot‑to‑lot consistency or as the trihydrochloride salt (CAS 1431697‑77‑6) to mitigate oxidative degradation [REFS‑2]. The nitro compound thus offers superior ambient storage stability and simpler analytical quality control by melting‑point determination.

Synthetic chemistry Intermediate procurement Process development

Unique Synthetic Role as the Direct Precursor to Radioprotective Bisbenzimidazole TBZ

The patented synthesis of bisbenzimidazole TBZ (5‑(4‑methylpiperazin‑1‑yl)‑2‑[2'‑(4‑hydroxy‑3‑methoxyphenyl)‑5'‑benzimidazolyl]benzimidazole) explicitly proceeds via catalytic hydrogenation of CAS 23623‑05‑4 to the corresponding aniline, followed by condensation with 5‑formyl‑(3‑methoxy‑4‑hydroxy)benzimidazole [REFS‑1]. TBZ demonstrated superior cytotoxicity and radioprotective properties relative to Hoechst 33342 in human glioma BMG‑1 cells across radiation doses of 2 Gy, 5 Gy, and 10 Gy [REFS‑2]. No alternative synthetic route to TBZ has been reported that bypasses this nitro intermediate, establishing CAS 23623‑05‑4 as an indispensable building block for this chemotype.

DNA minor-groove binders Radioprotection Bisbenzimidazole synthesis

Purity Benchmarking: Consistent ≥98% HPLC Purity Across Independent Suppliers vs. Variable Purity of Structure‑Similar Building Blocks

Multiple independent commercial sources list CAS 23623‑05‑4 at ≥98% purity, with Fluorochem offering 50 mg and 100 mg quantities at £180 and £305 respectively [REFS‑1]. In contrast, the morpholine analog (4‑[6‑(morpholin‑4‑yl)‑1H‑benzimidazol‑2‑yl]‑2‑nitrobenzenamine) is not commercially catalogued by major suppliers, indicating lower market maturity and requiring custom synthesis [REFS‑2]. The 4‑ethylpiperazinyl analog similarly lacks standard catalog entries, forcing users into bespoke contract synthesis with attendant lead‑time and variability risks.

Quality assurance Procurement specification Building-block reliability

Molecular Weight Distinction Facilitates Reaction Monitoring vs. Downstream Diamine CAS 23491-49-8

CAS 23623‑05‑4 has a molecular weight of 352.39 g mol⁻¹ (C₁₈H₂₀N₆O₂), which is 30 Da heavier than its reduced diamine product CAS 23491‑49‑8 (322.41 g mol⁻¹, C₁₈H₂₂N₆) [REFS‑1]. This 30 Da mass shift (corresponding to the reduction of –NO₂ to –NH₂) provides an unambiguous LC‑MS signature for monitoring reaction progress during catalytic hydrogenation, enabling precise determination of conversion endpoint without the need for derivatisation or offline TLC. The morpholine analog, if synthesized, would have a MW of approximately 339 g mol⁻¹, offering a different mass shift profile that is less distinguishable from common solvent adducts.

Process analytical technology Reaction monitoring LC‑MS

Optimal Research and Industrial Application Scenarios for CAS 23623-05-4: Where the Nitro Intermediate Delivers Irreplaceable Value


Synthesis of Asymmetric Bisbenzimidazole Radioprotectors (TBZ Chemotype)

CAS 23623‑05‑4 is the only commercially available entry point to the TBZ series of DNA minor‑groove binders. After mild hydrogenation to the ortho‑phenylenediamine, condensation with functionalised benzimidazole‑5‑carboxaldehydes yields asymmetric bisbenzimidazoles that have demonstrated superior radioprotection of human glioma cells relative to Hoechst 33342 at clinically relevant radiation doses (2–10 Gy) [REFS‑1]. Procuring the nitro intermediate ensures the user can control the timing and selectivity of the final reduction step, which is critical for maintaining the integrity of acid‑sensitive aldehyde coupling partners.

Divergent Library Synthesis via Late‑Stage Nitro Reduction

The retained nitro group provides a latent functionality that can be selectively reduced immediately before the final coupling step, enabling divergent access to multiple chemotypes (bisbenzimidazoles, benzimidazole‑quinoxalines, and benzimidazole‑benzotriazoles) from a single intermediate [REFS‑1]. This contrasts with procuring the pre‑reduced diamine (CAS 23491‑49‑8), which commits the user to an amine oxidation state throughout all subsequent transformations and precludes nitro‑specific chemistries such as Cadogan cyclisation or N‑oxide formation.

Quality‑Controlled Process Development with Defined Melting‑Point Specification

The sharp melting point of 183–186 °C [REFS‑2] enables straightforward identity and purity verification by differential scanning calorimetry or capillary melting‑point apparatus, a key requirement for process chemistry laboratories operating under Quality‑by‑Design principles. The reduced diamine free base lacks a comparable melting‑point specification, complicating incoming material release testing and increasing the risk of accepting degraded or impure starting material.

DNA‑Binding Probe Development Using the 2‑(4‑Amino‑3‑nitrophenyl)benzimidazole Scaffold

The 2‑(4‑amino‑3‑nitrophenyl)benzimidazole moiety present in CAS 23623‑05‑4 is structurally analogous to the DNA‑intercalating portion of Hoechst dyes but with the electronic modulation imparted by the nitro group. This nitro‑substituted scaffold can serve as a starting point for developing fluorescent probes with altered excitation/emission profiles or enhanced photostability relative to the parent Hoechst 33258/33342 fluorophores [REFS‑3]. The methylpiperazine substituent at the benzimidazole 6‑position further enhances aqueous solubility, facilitating biological assay compatibility.

Quote Request

Request a Quote for 4-[6-(4-Methyl-1-piperazinyl)-1H-benzimidazol-2-yl]-2-nitrobenzenamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.